2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-6(2)9-3-10(4-9,5-9)7(11)8(12)13/h6-7H,3-5,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNDLMFKZRKVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, which forms the bicyclo[1.1.1]pentane framework . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
Chemical Reactivity
The chemical reactivity of 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid is attributed to the functional groups present in its structure. Key reactions include those involving the amino group and the carboxylic acid moiety, allowing for diverse chemical modifications. Recent advancements in synthetic methodologies have focused on enhancing the efficiency and selectivity of these reactions, particularly through metal-catalyzed processes that allow for more complex modifications of the bicyclic core.
The biological activity of this compound is of significant interest due to its potential pharmacological properties. Interaction studies involving this compound have indicated that it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions are critical for understanding its potential therapeutic effects and guiding further development.
Potential Applications
The applications of this compound extend into various fields:
- Medicinal Chemistry: Due to its unique structure, this compound is valuable in designing novel drugs with improved efficacy and selectivity. The bicyclo[1.1.1]pentane framework can enhance the pharmacokinetic properties of drug candidates.
- Agrochemicals: The compound can be employed in developing new agrochemicals with enhanced biological activity and environmental compatibility.
- Materials Science: It can be used in synthesizing novel materials with unique properties, such as polymers and coatings.
Structural Similarities
Several compounds share structural similarities with this compound, particularly those containing bicyclic frameworks or amino acid derivatives:
| Compound Name | Unique Features |
|---|---|
| 3-Aminobicyclo[2.2.0]hexane | Lacks the propan group; simpler structure |
| 5-Aminobicyclo[3.2.0]octane | Different bicyclic arrangement; potential for different biological activity |
| (4-Aminobicyclo[2.2.0]heptane) | Contains a different amino substituent; may exhibit varied pharmacological properties |
Mechanism of Action
The mechanism of action of 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bicyclo[1.1.1]pentane moiety may influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- The trifluoromethyl (CF₃) group introduces polarity (logP ~1.2) due to fluorine’s electronegativity, enhancing solubility but reducing passive diffusion .
- Electronic Effects: The CF₃ group withdraws electron density, stabilizing adjacent charges, while fluorine’s inductive effect modulates pKa of the amino/acid groups .
Biological Activity
2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid is an amino acid derivative notable for its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in enhancing biological activity compared to traditional compounds with aromatic structures.
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane core, which contributes to its distinctive physical and chemical properties. The presence of an amino group and a propan-2-yl substituent enhances its biological activity, making it a candidate for drug development targeting various biological pathways. The structural uniqueness of this compound allows it to engage with biological targets differently than conventional amino acids.
Biological Activity
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions are critical for understanding its therapeutic effects.
Key Findings:
- Enhanced Potency : Compounds with bicyclo[1.1.1]pentane structures have shown enhanced potency and selectivity in biological systems compared to traditional compounds, suggesting improved pharmacokinetic profiles .
- Bioisosterism : Bicyclo[1.1.1]pentanes serve as bioisosteres for 1,4-disubstituted arenes, potentially improving the biological profiles of drug candidates .
Interaction Studies
Several studies have explored the interaction of this compound with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction in cells:
Pharmacological Applications
The unique structural features of this compound allow for diverse applications in pharmacology:
Synthesis and Modifications
Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of reactions involving this compound. Techniques such as metal-catalyzed processes enable complex modifications of the bicyclic core, enhancing its potential applications in drug development .
Q & A
Basic: What synthetic strategies are recommended for constructing the bicyclo[1.1.1]pentane core in this compound, and how can steric hindrance be mitigated?
Answer:
The bicyclo[1.1.1]pentane scaffold is typically synthesized via [2+2] photocycloaddition of strained alkynes or strain-release functionalization of preformed bicyclo structures. For example, tert-butoxycarbonyl (Boc) protection of the amino group prevents side reactions during ring formation . Steric hindrance is managed using low-temperature reactions (<-20°C) and bulky directing groups (e.g., isopropyl substituents) to control regioselectivity. Post-functionalization of the bicyclo core with the acetic acid moiety requires careful pH control to avoid racemization.
Basic: Which analytical techniques are prioritized for confirming structural integrity and enantiomeric purity?
Answer:
- High-resolution mass spectrometry (HRMS): Validates molecular weight (expected ±2 ppm error).
- 2D NMR (COSY, HSQC): Resolves overlapping signals from the rigid bicyclo framework; key diagnostic peaks include δ<sup>1</sup>H 1.2–1.5 ppm (isopropyl CH3) and δ<sup>13</sup>C 35–40 ppm (bridgehead carbons) .
- Chiral HPLC: Polarimetric detection with Chiralpak IA-3 columns (hexane:isopropanol 90:10, 1 mL/min) determines enantiomeric excess (ee >98%).
Advanced: How can computational chemistry predict reactivity in peptide coupling reactions?
Answer:
Density functional theory (DFT) calculations model transition states to predict activation barriers for amide bond formation. For example, ICReDD’s reaction path search methods optimize carbodiimide-mediated coupling conditions by analyzing steric maps of the bicyclo group . Experimental validation via <sup>15</sup>N-labeled EDCl/HOBt systems confirms computational predictions, reducing optimization time by 60% compared to trial-and-error approaches.
Advanced: What experimental approaches resolve solubility discrepancies across solvent systems?
Answer:
Phase solubility analysis using the Higuchi-Chessary method under controlled pH (3–9) and temperature (4–40°C) quantifies solvent-dependent behavior. Molecular dynamics simulations correlate solubility with Hansen parameters (δd, δp, δh), revealing preferential dissolution in DMSO/water (3:7 v/v) due to hydrogen-bonding with the acetic acid group . Reproducibility is improved by pre-saturating solvents with N2 to exclude CO2 interference.
Basic: What safety protocols are critical given potential decomposition pathways?
Answer:
- Thermal hazards: Use explosion-proof equipment; thermal gravimetric analysis (TGA) shows decomposition >180°C, releasing CO and NOx .
- Handling: Reactions under N2/Ar with gas scrubbers.
- PPE: Acid-resistant gloves (e.g., Viton®), face shields, and ventilation >12 ACH (air changes/hour) .
Advanced: How does the bicyclo moiety influence bioavailability compared to linear analogs?
Answer:
Parallel artificial membrane permeability assays (PAMPA) show 3.2-fold higher permeability (logPe -4.1 vs. -5.3 for linear analogs) due to reduced polar surface area (PSA 78 Ų vs. 92 Ų). Confocal microscopy with BODIPY-tagged derivatives reveals 40% faster cellular uptake in HEK293 cells, attributed to the rigid scaffold’s membrane-penetrating capability .
Advanced: What mechanistic studies explain stability under acidic conditions?
Answer:
- Isotopic labeling (<sup>2</sup>H/<sup>18</sup>O): D2O exchange experiments show no H/D exchange at the amino group (pH 2–6), indicating steric protection by the bicyclo framework.
- Kinetic isotope effects (KIE): kH/kD = 1.05 suggests σ-π hyperconjugation stabilizes the protonated amine .
Basic: How is the compound’s stability assessed during long-term storage?
Answer:
Accelerated stability studies (40°C/75% RH, 6 months) with LC-MS monitoring show ≤2% degradation when stored under N2 at 2–8°C. Degradation products include bicyclo[1.1.1]pentane ring-opened aldehydes, identified via Schiff base tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
